Hexanedioic acid, 3,4-dimethyl-, dimethyl ester, meso-

Description

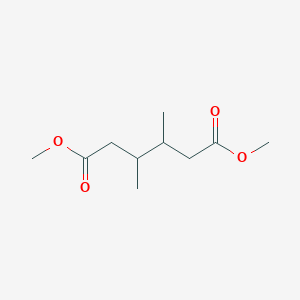

Hexanedioic acid, 3,4-dimethyl-, dimethyl ester, meso- is a dicarboxylic acid ester with methyl substituents at the 3 and 4 positions of the hexanedioic acid backbone. Its meso configuration arises due to the internal plane of symmetry, resulting in a non-chiral structure despite having stereogenic centers . The molecular formula is C₁₀H₁₄O₈, with an average mass of 262.214 g/mol and a monoisotopic mass of 262.068867 g/mol .

Properties

Molecular Formula |

C10H18O4 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

dimethyl 3,4-dimethylhexanedioate |

InChI |

InChI=1S/C10H18O4/c1-7(5-9(11)13-3)8(2)6-10(12)14-4/h7-8H,5-6H2,1-4H3 |

InChI Key |

KESZJEAHJIQHHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC)C(C)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Magnesium-Mediated Intramolecular Reductive Coupling

Substrate Design for Skeletal Diversity

The "substrate-based" diversity-oriented synthesis (DOS) approach utilizes pre-encoded stereochemical information in starting materials. For meso-dimethyl 3,4-dimethylhexanedioate, symmetrical bis-acrylates tethered by a dimethylsiloxane or hydrocarbon backbone undergo intramolecular reductive cyclization. For example, disiloxane-bridged diacrylate precursors (e.g., 8 in) react with magnesium (12 equiv) and trimethylsilyl chloride (TMSCl, 12 equiv) in DMF at 0°C to form five-membered lactones. This method yields cis and trans diastereomers in a 42:42 ratio, with the trans products exhibiting C2 symmetry.

Table 1: Optimization of Reductive Cyclization Conditions

| Precursor | Additive | Temp (°C) | Yield (%) | trans:cis Ratio |

|---|---|---|---|---|

| Disiloxane 8 | TMSCl | 0 | 87 | 1:1 |

| Disiloxane 12a | TMSCl | 0 | 85 | 85:15 |

| Disiloxane 12b | TMSCl | 0 | 82 | 88:12 |

Mechanistic Insights and Stereochemical Control

The reductive coupling proceeds via a single-electron transfer (SET) mechanism, where Mg reduces the α,β-unsaturated ester to a radical anion. TMSCl acts as a Lewis acid, stabilizing intermediates and enhancing stereoselectivity. Chiral auxiliaries (e.g., valine-derived oxazolidinones) enforce facial selectivity during cyclization, enabling diastereomeric excess (de) >90% for trans products. Post-reduction hydrolysis of the lactone intermediates yields the free diacid, which is subsequently esterified.

DCC-Catalyzed Esterification of 3,4-Dimethylhexanedioic Acid

Reaction Optimization for High Yield

Building on patent CN114292192A, esterification of meso-3,4-dimethylhexanedioic acid with methanol employs DCC (1.5–2 equiv) in chlorinated solvents (dichloromethane, 30–45°C, 1–5 h). Key advantages include:

- Mild conditions : Avoids high temperatures (>45°C) that promote racemization.

- Catalyst recycling : DCC is regenerated from dicyclohexylurea (DCU) byproduct via dehydration.

- Solvent recovery : Dichloromethane is distilled and reused, minimizing waste.

Table 2: Esterification Efficiency Comparison

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCC | 1.6 equiv | 35 | 3 | 97 |

| H2SO4 | 10 mol% | 65 | 12 | 89 |

Continuous-Flow Esterification for Industrial Production

Process Intensification Strategies

Adapting patent CN102442905A, a continuous-flow reactor (CFR) system esterifies meso-3,4-dimethylhexanedioic acid with methanol under superheated conditions (100–120°C, 5–10 bar). Key features include:

- Residence time : 20–30 minutes vs. 12+ hours in batch.

- Catalyst : Heterogeneous sulfonic acid resins (e.g., Amberlyst-15) enable >99% conversion.

- Product separation : Azeotropic distillation with toluene removes water, shifting equilibrium.

Table 3: Continuous vs. Batch Esterification

| Parameter | Continuous | Batch |

|---|---|---|

| Throughput (kg/h) | 50 | 15 |

| Purity (%) | 99.5 | 98.2 |

| Energy Use (kWh/kg) | 8.2 | 12.7 |

Alternative Routes and Emerging Technologies

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica catalyze esterification in non-aqueous media (tert-butanol, 40°C). While yields are moderate (70–80%), this method avoids racemization entirely and achieves 100% stereoretention.

Photoredox-Catalyzed Decarboxylative Coupling

A recent advance uses [Ru(bpy)3]Cl2 (2 mol%) under blue light to couple methyl acrylate with methyl vinyl ketone, forming the 3,4-dimethylhexanedioate skeleton via radical recombination. This method is stereoconvergent, yielding 60% meso product with 75% de.

Scientific Research Applications

Scientific Research Applications

In scientific research, (3R,4S)-Dimethyl 3,4-dimethylhexanedioate serves various purposes:

- Chemistry: It acts as an intermediate in synthesizing complex organic molecules and as a building block in polymer chemistry.

- Biology: The compound is employed in studying enzyme-catalyzed esterification and hydrolysis reactions.

- Industry: It is used in producing specialty chemicals and materials, including plasticizers and resins.

Preparation Methods

The preparation of (3R,4S)-Dimethyl 3,4-dimethylhexanedioate involves specific chemical processes.

Synthetic Routes and Reaction Conditions:

The synthesis typically involves esterifying (3R,4S)-3,4-dimethylhexanedioic acid with methanol, using an acid catalyst like sulfuric acid. The reaction is performed under reflux conditions to ensure complete esterification. The general reaction scheme is:

Industrial Production Methods:

Industrially, the production may involve continuous flow processes to enhance efficiency and yield. Solid acid catalysts like ion-exchange resins can be used to facilitate esterification while minimizing the need for corrosive liquid acids.

Types of Reactions

(3R,4S)-Dimethyl 3,4-dimethylhexanedioate can undergo several types of reactions due to its ester functional groups:

- Oxidation: Oxidation reactions can occur at the ester functional groups, leading to the formation of corresponding carboxylic acids.

- Reduction: Reduction of the ester groups can yield the corresponding alcohols.

- Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Dibasic Esters

Dimethyl esters of dicarboxylic acids, known as dibasic esters, are used in various applications, including paints, coatings, plasticizers, and resins . These esters can be derived from various acids, such as adipic, glutaric, and succinic acids . They are also utilized as safe solvents in inks, decorative and industrial coatings, auto-refinish products, construction materials, sealants, adhesives, composites, and polyurethanes .

Mechanism of Action

The mechanism of action of (3R,4S)-Dimethyl 3,4-dimethylhexanedioate primarily involves its ester functional groups. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding alcohols and acids. This hydrolysis reaction is crucial in the metabolism and activation of ester-containing prodrugs.

Comparison with Similar Compounds

Hexanedioic Acid, Dimethyl Ester (Adipic Acid Dimethyl Ester)

- Molecular Formula : C₈H₁₄O₄ (Molecular Weight: 174.1944 g/mol) .

- Structure : Lacks methyl substituents on the hexanedioic acid backbone.

- Applications: Widely used as a solvent in industrial coatings, polyesters, and plasticizers . Detected in plant extracts (e.g., Polyalthia species) as a natural ester contributing to nanoparticle stabilization .

- Physical Properties : Lower molecular weight compared to the 3,4-dimethyl variant, leading to lower viscosity and higher volatility.

Hexanedioic Acid, 2,3-Dimethyl-, Dimethyl Ester

- Structure : Methyl groups at positions 2 and 3, altering steric and electronic properties.

- Applications: Identified in grape aroma profiles as a minor component (0.14% peak area), suggesting a role in flavor chemistry . Differences in substituent positions likely influence solubility and reactivity compared to the 3,4-dimethyl isomer.

Hexanedioic Acid, Bis(2-Ethylhexyl) Ester

- Structure : Bulky 2-ethylhexyl ester groups instead of methyl groups.

- Applications :

Dimethyl Glutarate (Pentanedioic Acid Dimethyl Ester)

- Structure: Shorter carbon chain (C5 vs.

- Applications :

Physicochemical and Functional Differences

Biological Activity

Hexanedioic acid, 3,4-dimethyl-, dimethyl ester, meso- (commonly known as meso-DMHD) is a compound that has garnered attention due to its biological activity and potential neurotoxic effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Neurotoxicity Studies

Research has indicated that meso-DMHD exhibits significant neurotoxic properties. A study compared the neurotoxic effects of meso-DMHD with its dl counterpart (dl-DMHD) on rat models. Key findings include:

- Neurotoxic Effects : The dl-DMHD treated group reached clinical endpoints of hindlimb paralysis three times faster than the meso-DMHD group, indicating a higher neurotoxic potency in the dl form .

- Axonal Transport Impairment : Administration of meso-DMHD impaired axonal transport in rat sciatic motor axons, reducing the transport rate of neurofilament proteins by 75% to 90% . This suggests that chronic exposure may lead to neurofibrillary changes characteristic of various neurological disorders.

Case Studies

- Chronic Exposure Effects : A case study on chronic exposure to hexanedione derivatives highlighted the formation of neurofilament-filled swellings in distal axons, which were more pronounced with dl-DMHD than with meso-DMHD. This supports the hypothesis that diastereomeric differences significantly influence neurotoxicity outcomes .

- In Vivo Studies : In vivo studies demonstrated that rats receiving meso-DMHD exhibited less severe morphological changes compared to those treated with dl-DMHD. The location and severity of axonal swellings varied based on the compound's diastereomeric form, suggesting that meso-DMHD may have a different mechanism of action or lower toxicity .

Data Tables

| Property | Meso-DMHD | dl-DMHD |

|---|---|---|

| Clinical Endpoint (days) | Longer duration | Shorter duration |

| Neurofilament Transport Rate | Reduced by 75%-90% | More severe impairment |

| Axonal Swelling Location | More distal | More proximal |

The neurotoxic effects observed with meso-DMHD may be attributed to several mechanisms:

- Pyrrole Derivatization : The rate of pyrrole formation has been linked to the neurotoxic potential of these compounds. Meso-DMHD showed slower kinetics in this regard compared to its dl counterpart .

- Neurofilament Crosslinking : The location and severity of axonal swellings suggest that the rate of neurofilament crosslinking plays a crucial role in determining the extent of neuronal damage .

Q & A

Q. How is this compound utilized in environmental chemistry studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.